Cas no 2092464-10-1 (2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol)

2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- F2198-5621
- 2-(1-methyl-3-pyridin-4-ylpyrazol-4-yl)ethanol
- 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
- AKOS026724346
- 2092464-10-1
- 1H-Pyrazole-4-ethanol, 1-methyl-3-(4-pyridinyl)-
-
- Inchi: 1S/C11H13N3O/c1-14-8-10(4-7-15)11(13-14)9-2-5-12-6-3-9/h2-3,5-6,8,15H,4,7H2,1H3
- InChI Key: XDGRUHLWQCIEOP-UHFFFAOYSA-N
- SMILES: OCCC1=CN(C)N=C1C1C=CN=CC=1
Computed Properties
- Exact Mass: 203.105862047g/mol
- Monoisotopic Mass: 203.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 50.9Ų
Experimental Properties
- Density: 1.20±0.1 g/cm3(Predicted)
- Boiling Point: 391.6±37.0 °C(Predicted)
- pka: 14.65±0.10(Predicted)
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M164916-500mg |
2-(1-methyl-3-(pyridin-4-yl)-1h-pyrazol-4-yl)ethan-1-ol |
2092464-10-1 | 500mg |
$ 680.00 | 2022-06-04 | ||
Life Chemicals | F2198-5621-5g |
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol |
2092464-10-1 | 95%+ | 5g |
$2187.0 | 2023-09-06 | |
Life Chemicals | F2198-5621-0.25g |
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol |
2092464-10-1 | 95%+ | 0.25g |
$657.0 | 2023-09-06 | |
Life Chemicals | F2198-5621-10g |
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol |
2092464-10-1 | 95%+ | 10g |
$3062.0 | 2023-09-06 | |
Life Chemicals | F2198-5621-0.5g |
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol |
2092464-10-1 | 95%+ | 0.5g |
$692.0 | 2023-09-06 | |
Life Chemicals | F2198-5621-1g |
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol |
2092464-10-1 | 95%+ | 1g |
$729.0 | 2023-09-06 | |
TRC | M164916-100mg |
2-(1-methyl-3-(pyridin-4-yl)-1h-pyrazol-4-yl)ethan-1-ol |
2092464-10-1 | 100mg |
$ 185.00 | 2022-06-04 | ||
TRC | M164916-1g |
2-(1-methyl-3-(pyridin-4-yl)-1h-pyrazol-4-yl)ethan-1-ol |
2092464-10-1 | 1g |
$ 1045.00 | 2022-06-04 | ||
Life Chemicals | F2198-5621-2.5g |
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol |
2092464-10-1 | 95%+ | 2.5g |
$1458.0 | 2023-09-06 |
2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol Related Literature
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
Additional information on 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Research Brief on 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2092464-10-1): Recent Advances and Applications
The compound 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2092464-10-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique pyrazole-pyridine hybrid structure makes it a promising scaffold for targeting various biological pathways, particularly in oncology and inflammation.
Recent studies have highlighted the compound's role as a kinase inhibitor, with particular efficacy against specific tyrosine kinases implicated in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol exhibited potent inhibitory activity against EGFR and HER2 kinases, with IC50 values in the low nanomolar range. The research team employed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, leading to improved pharmacokinetic properties.
In addition to its kinase inhibition properties, the compound has shown promise in modulating inflammatory responses. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol derivatives significantly reduced pro-inflammatory cytokine production in macrophage models, suggesting potential applications in autoimmune diseases. The mechanism appears to involve interference with the NF-κB signaling pathway, though further research is needed to fully elucidate the molecular interactions.
The synthetic accessibility of this compound has also been a focus of recent research. A novel, scalable synthesis route was reported in Organic Process Research & Development (2023), featuring a key palladium-catalyzed cross-coupling step that improved overall yield to 78% while reducing hazardous byproducts. This advancement addresses previous challenges in large-scale production and could facilitate further preclinical development of this compound class.
Looking forward, several pharmaceutical companies have included 2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol derivatives in their drug discovery pipelines, particularly for oncology indications. The compound's favorable drug-like properties, including good solubility and metabolic stability, make it an attractive starting point for further optimization. However, researchers caution that more extensive toxicology studies and formulation development will be necessary before clinical translation can be realized.
2092464-10-1 (2-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol) Related Products
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)




